6-Heptynoic acid
Overview
Description
6-Heptynoic acid is a chemical compound that is part of the broader class of ethylenic acids. It is characterized by the presence of a carbon-carbon triple bond within its molecular structure. This functional group is known to impart unique reactivity to the molecule, making it a valuable building block in organic synthesis. The compound's relevance is highlighted by its use in the synthesis of conjugated diynoic acids, which are of interest due to their potential applications in materials science and pharmaceuticals .
Synthesis Analysis
The synthesis of compounds related to 6-heptynoic acid has been explored in various studies. For instance, the practical preparation of bicyclo[3.2.0]hept-3-en-6-ones, which are structurally related to 6-heptynoic acid, has been reported. These compounds are synthesized from 3-hydroxy-6-alkenoic acids and have been used as intermediates in the stereoselective total synthesis of pheromones such as grandisol and lineatin . Additionally, the oxidative coupling of 6-heptynoic acid with 1-undecyne has been employed to produce conjugated octadecadiynoic acids, which are of interest due to their extended conjugated systems .
Molecular Structure Analysis
The molecular structure of 6-heptynoic acid includes a terminal alkyne group, which is a distinctive feature that influences its chemical behavior. The presence of this alkyne group allows for reactions that can lead to the formation of various cyclic and acyclic structures. For example, the intermediate radical derived from 6-heptynoic acid can undergo partial cyclization to form a cyclopentylmethyl radical, demonstrating the compound's propensity to form cyclic structures under certain conditions .
Chemical Reactions Analysis
6-Heptynoic acid can participate in a range of chemical reactions due to its ethylenic nature. One such reaction is the Kolbe electrolytic coupling, which has been shown to proceed normally with βγ-ethylenic acids like 6-heptynoic acid, yielding a mixture of dimerization products. The reaction retains the stereochemistry of the non-terminal double bond in the starting material to a significant extent . Furthermore, the oxidative coupling reactions involving 6-heptynoic acid are catalyzed by cuprous chloride, indicating the importance of transition metal catalysts in the synthesis of conjugated diynoic acids .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 6-heptynoic acid are not detailed in the provided papers, the general properties of ethylenic acids can be inferred. These acids typically exhibit reactivity associated with both the carboxylic acid and alkyne functional groups. The carboxylic acid group contributes to the acid-base properties, solubility in water, and the ability to form esters and amides. The alkyne group allows for reactions such as hydrogenation, halogenation, and cycloadditions, which can significantly alter the physical properties of the molecule, such as melting and boiling points, as well as its solubility in organic solvents .
Scientific Research Applications
Synthesis of Conjugated Acids : Morris (1971) discussed the synthesis of conjugated octadecadiynoic acids, including the oxidative coupling of 6-heptynoic acid, which plays a crucial role in the formation of various acids. This work contributes to understanding the chemical properties and potential applications of 6-heptynoic acid in synthesis processes (Morris, 1971).
Bifunctional Chelators for Technetium : Meszaros et al. (2011) explored the use of 6-Hydrazinonicotinic acid (HYNIC, which is related to 6-heptynoic acid) as a bifunctional technetium-binding ligand in bioconjugates for radiolabelling, highlighting the significance of this compound in medical imaging (Meszaros et al., 2011).
Biochemical Role of Thioctic Acid : Broquist and Stiffey (1958) provided insights into the biochemical role of thioctic acid, to which 6-heptynoic acid is structurally related. Their research into the biological activity of related acids highlights the potential of 6-heptynoic acid in studying enzyme systems and metabolic roles (Broquist & Stiffey, 1958).
Plasma Biomarker Development : Sansone et al. (2013) conducted chemical biology research on hexadecenoic fatty acids, related to 6-heptynoic acid, for plasma biomarker development. Their work implies potential applications of 6-heptynoic acid in biomarker research and metabolic evaluation (Sansone et al., 2013).
Functionalization of Porous Silicon : Blackwood and Mohamed Akber (2006) described using 6-heptynoic acid for in situ electrochemical functionalization of porous silicon, indicating its applicability in sensor technology and material science (Blackwood & Mohamed Akber, 2006).
Boronic Acid Sensors : Huang et al. (2012) discussed the role of boronic acid, which can interact with compounds like 6-heptynoic acid, in developing fluorescent sensors for bioactive substances. This highlights the potential use of 6-heptynoic acid in sensor technology and disease diagnosis (Huang et al., 2012).
Safety And Hazards
properties
IUPAC Name |
hept-6-ynoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-2-3-4-5-6-7(8)9/h1H,3-6H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCPMJGTZUVUSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40402600 | |
Record name | 6-Heptynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40402600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Heptynoic acid | |
CAS RN |
30964-00-2 | |
Record name | 6-Heptynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40402600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-HEPTYNOIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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